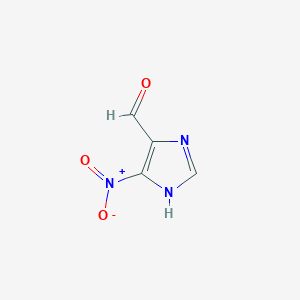
5-硝基-1H-咪唑-4-甲醛
描述
5-Nitro-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C4H3N3O3 and a molecular weight of 141.09 . It is a solid substance and is typically stored in a freezer under an inert atmosphere .
Synthesis Analysis
The synthesis of imidazole compounds, including 5-Nitro-1H-imidazole-4-carbaldehyde, is a topic of significant research interest . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities, making imidazole an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
5-Nitro-1H-imidazole-4-carbaldehyde is a solid substance . It has a molecular weight of 141.09 . It is typically stored in a freezer under an inert atmosphere .科学研究应用
化学中的合成和表征
5-硝基-1H-咪唑-4-甲醛及其衍生物在化学合成和表征中起着至关重要的作用。例如,从4-甲基-1H-咪唑-5-甲醛出发合成了4-甲基-5-咪唑甲醛的衍生物,导致具有潜在生物活性的化合物(Orhan et al., 2019)。此外,该化合物被用于通过铜催化的氧化偶联反应合成1,2,4-三取代-1H-咪唑-5-甲醛(Li et al., 2015)。
生物和药物化学
在生物和药物化学中,已合成了5-硝基-1H-咪唑-4-甲醛的衍生物,并对其生物活性进行了评估。例如,含硝基咪唑和吡唑核的席夫碱衍生物已被评估为潜在的大肠杆菌FabH抑制剂(Sangani et al., 2015)。这些衍生物在抗菌性能和抑制大肠杆菌关键酶方面表现出有效性。
光反应性和配位化学
已研究了水溶液中2-甲基-5-硝基-1H-咪唑的光反应性,展示了这些化合物复杂的光化学行为(Pfoertner & Daly, 1987)。此外,已对银咪唑甲醛肟配合物进行了结构和计算分析,展示了这些化合物的多功能配位模式(Ofori et al., 2016)。
质谱和结构分析
质谱已被用于研究咪唑-4(5)-甲醛及其衍生物的碎裂和结构,为这些化合物的特征性碎裂提供了见解(Cert et al., 1986)。
安全和危害
作用机制
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are key components in many functional molecules used in a diverse range of applications .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its functional groups. For example, some imidazole derivatives undergo reductive amination with amines to form secondary amines .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. Their effects can range from antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal to ulcerogenic activities .
Result of Action
The molecular and cellular effects of imidazole derivatives can be diverse, depending on the specific compound and its targets. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiprotozoal effects .
生化分析
Biochemical Properties
5-Nitro-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions often involves the binding of 5-Nitro-1H-imidazole-4-carbaldehyde to the active site of the enzyme, leading to a conformational change that inhibits the enzyme’s function .
Cellular Effects
The effects of 5-Nitro-1H-imidazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, 5-Nitro-1H-imidazole-4-carbaldehyde can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 5-Nitro-1H-imidazole-4-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule. For instance, 5-Nitro-1H-imidazole-4-carbaldehyde can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-1H-imidazole-4-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Nitro-1H-imidazole-4-carbaldehyde is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Nitro-1H-imidazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of metabolic pathways, and adverse physiological responses. It is essential to determine the threshold dosage that maximizes the compound’s beneficial effects while minimizing toxicity .
Metabolic Pathways
5-Nitro-1H-imidazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can inhibit specific enzymes involved in metabolic reactions, leading to changes in metabolite levels and metabolic flux. Understanding the metabolic pathways influenced by 5-Nitro-1H-imidazole-4-carbaldehyde is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-Nitro-1H-imidazole-4-carbaldehyde within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of 5-Nitro-1H-imidazole-4-carbaldehyde is essential for optimizing its use in biochemical research .
属性
IUPAC Name |
5-nitro-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCOWLYQUZAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342160 | |
| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-34-6 | |
| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


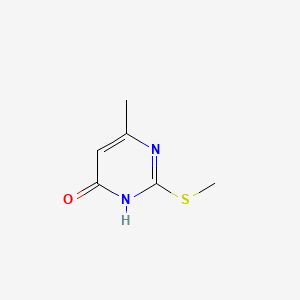
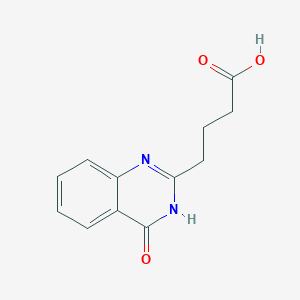


![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
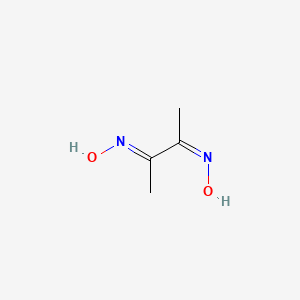
![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)
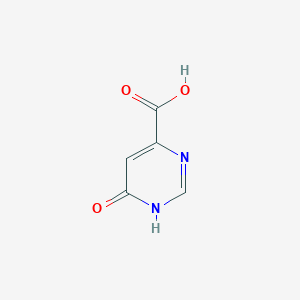
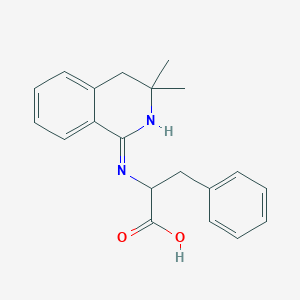
![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)
